1-(2-Methoxy-5-nitrophenyl)thiourea
Overview
Description
1-(2-Methoxy-5-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C8H9N3O3S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA-binding Studies and Biological Activities : A study focused on nitrosubstituted acylthioureas, including 1-acetyl-3-(2-methoxy-4-nitrophenyl)thiourea, found that these compounds exhibit significant DNA-binding properties, which are important for their anti-cancer potencies. Additionally, these compounds showed antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Chemical Characterization and DNA Interaction : Another study also examined nitrosubstituted thioureas and their copper complexes, highlighting their DNA binding potencies and free radical scavenging activities. This research contributes to understanding the chemical properties and potential biomedical applications of these compounds (Patujo et al., 2015).
Hydrogen Bonding and Deprotonation Equilibria Studies : A detailed investigation into the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including N-methoxyethyl-N'-(4-nitrophenyl)thiourea, provided insights into their chemical interactions and stability in different solvents (Pérez-Casas & Yatsimirsky, 2008).
Chromogenic Sensors for Anion Detection : The compound was used in the synthesis of chromogenic sensors for selective detection of anions like fluoride, hydrogen phosphate, and acetate. These sensors showed high sensitivity and could potentially be used for environmental and biological applications (Cheng et al., 2020).
Enantioseparation of Beta-Blocking Agents : The use of a related compound, (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate, demonstrated its effectiveness in the enantioseparation of beta-blockers, a significant process in pharmaceutical analysis (Péter et al., 2001).
Synthesis and Biological Activity : Thiourea derivatives, including those related to (2-Methoxy-4-nitrophenyl)thiourea, have been synthesized and studied for their antimicrobial activities. These studies contribute to understanding the potential use of these compounds in medical applications (Singh et al., 2013).
Properties
IUPAC Name |
(2-methoxy-4-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-14-7-4-5(11(12)13)2-3-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXWOUQEUMRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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